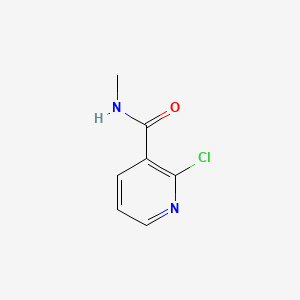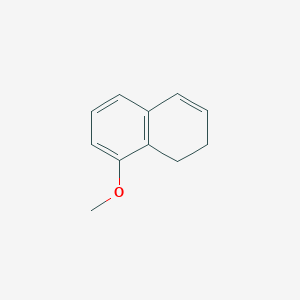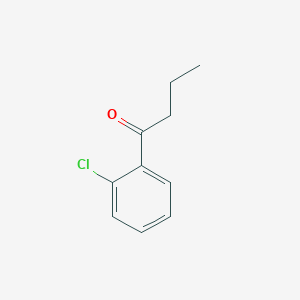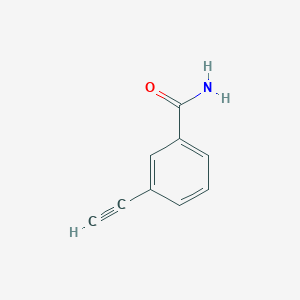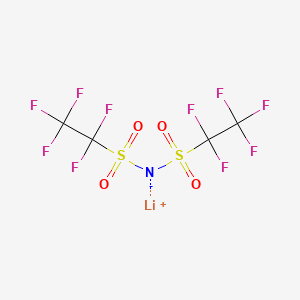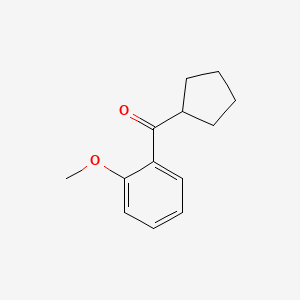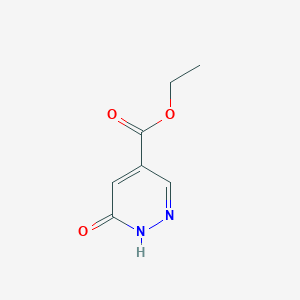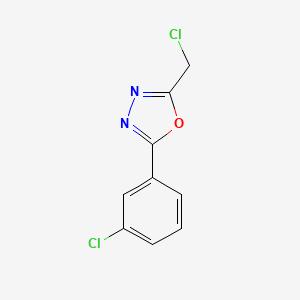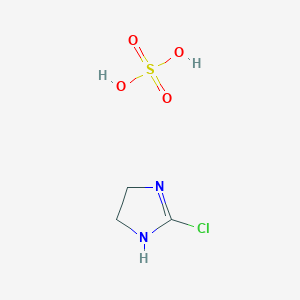![molecular formula C6H5N3O B1601529 1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-42-5](/img/structure/B1601529.png)
1H-pyrazolo[4,3-b]pyridin-7-ol
概要
説明
1H-pyrazolo[4,3-b]pyridin-7-ol is a compound that belongs to the family of pyrazolopyridines . It is a common fragment used in the synthesis of kinase inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[4,3-b]pyridin-7-ol is available as a 2D Mol file . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives are complex and varied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .科学的研究の応用
Kinase Inhibitors
Pyrazolo[4,3-b]pyridine derivatives have been extensively utilized in the design of kinase inhibitors due to their ability to interact with kinases via multiple binding modes. This versatility makes the scaffold particularly useful in targeting a broad range of kinase-related diseases. The structure allows for the formation of a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, especially at the hinge region of the kinase. This interaction is critical for the potency and selectivity of kinase inhibitors (Wenglowsky, 2013).
Medicinal Chemistry of Heterocyclic Scaffolds
The pyrazolo[1,5-a]pyrimidine scaffold, a close relative to "1H-pyrazolo[4,3-b]pyridin-7-ol", is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This versatility is attributed to its structure-activity relationship (SAR), which has been a focus of medicinal chemistry, leading to the development of various lead compounds for different disease targets. The scaffold's application as a building block for drug-like candidates showcases the importance of this structure in drug discovery (Cherukupalli et al., 2017).
Therapeutic Potential
Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have been investigated for their therapeutic significance across various disease conditions. This exploration has unveiled their potential in central nervous system disorders, cardiovascular diseases, cancer, inflammation, and more. The collective biochemical and biophysical properties of these compounds underscore their medicinal significance, opening avenues for future therapeutic applications (Chauhan & Kumar, 2013).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, including derivatives of "1H-pyrazolo[4,3-b]pyridin-7-ol", demonstrates significant bioavailability and synthetic applicability in medicinal and pharmaceutical industries. Recent investigations have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, showcasing the role of organocatalysts, metal catalysts, and green solvents in developing lead molecules. This highlights the scaffold's importance in the synthesis of pharmacologically active compounds (Parmar et al., 2023).
Safety And Hazards
特性
IUPAC Name |
1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUJQGKAQGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548300 | |
| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[4,3-b]pyridin-7-ol | |
CAS RN |
94220-42-5 | |
| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



